molecular formula C8H10BrNO3 B6215134 methyl 5-(3-bromopropyl)-1,2-oxazole-3-carboxylate CAS No. 2751610-82-7

methyl 5-(3-bromopropyl)-1,2-oxazole-3-carboxylate

Cat. No.: B6215134
CAS No.: 2751610-82-7
M. Wt: 248.1
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Description

Methyl 5-(3-bromopropyl)-1,2-oxazole-3-carboxylate is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromopropyl group attached to the oxazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3-bromopropyl)-1,2-oxazole-3-carboxylate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Introduction of the Bromopropyl Group: The bromopropyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of 3-bromopropylamine with an oxazole derivative under basic conditions can yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-bromopropyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

Methyl 5-(3-bromopropyl)-1,2-oxazole-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-(3-bromopropyl)-1,2-oxazole-3-carboxylate depends on its specific application

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The interaction with molecular targets can trigger signaling pathways, leading to physiological or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(3-chloropropyl)-1,2-oxazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 5-(3-iodopropyl)-1,2-oxazole-3-carboxylate: Similar structure but with an iodine atom instead of bromine.

    Methyl 5-(3-fluoropropyl)-1,2-oxazole-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

Methyl 5-(3-bromopropyl)-1,2-oxazole-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific chemical reactions that may not be possible with other halogens, making this compound valuable in certain synthetic and research applications.

Properties

CAS No.

2751610-82-7

Molecular Formula

C8H10BrNO3

Molecular Weight

248.1

Purity

95

Origin of Product

United States

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